![molecular formula C12H20N2O4 B1455161 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid CAS No. 1154240-45-5](/img/structure/B1455161.png)
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid
Overview
Description
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid, also known as OXCPA, is an organic compound with a wide range of applications in scientific research. OXCPA is a cyclic carboxylic acid with a piperazine ring, and is a derivative of oxolane, a five-membered cyclic ether. OXCPA has been studied for its potential use in various fields, such as drug design, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis Methods : The synthesis of derivatives related to 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid involves multi-step processes, including protection-deprotection strategies, substitution reactions, and hydrolysis. For example, one study describes the synthesis of a related compound through mono-protection of piperazine, reaction with ethyl 3-bromopropanoate, followed by deprotection and substitution with 4,7-dichloroquinoline, yielding a high yield of the desired product. The structure of the synthesized compound was confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS (Mi Sui-qing, 2010).
Structural Analysis : The structural features and confirmation of similar compounds are often achieved through crystallography and spectroscopy. For instance, during the recrystallization of a related compound, a zwitterionic structure was formed, and its crystal structure was analyzed to reveal a two-dimensional framework connected by hydrogen bonds, contributing to a three-dimensional network. This study provides insights into the molecular interactions and structural conformation of piperazine-derived compounds (Shouwen Jin et al., 2012).
Photoluminescence and Coordination Polymers
Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers containing piperazine derivatives has shown promising results. For instance, two-dimensional coordination polymers with piperazinyl rings exhibited strong blue fluorescence under UV light irradiation, indicating potential applications in materials science and photoluminescence studies (Liang-cai Yu et al., 2006).
Chemical Reactions and Polymer Synthesis
Reactivity and Polymer Synthesis : The reactivity of piperazine derivatives in chemical reactions has been explored for the synthesis of various compounds, including polyamides containing nucleobases like uracil and adenine. This approach involves the addition reaction to dimethyl methylenesuccinate followed by hydrolysis and polycondensation with diamines, demonstrating the versatility of piperazine derivatives in polymer chemistry (M. Hattori & M. Kinoshita, 1979).
properties
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10/h10H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFVIFIDBVNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




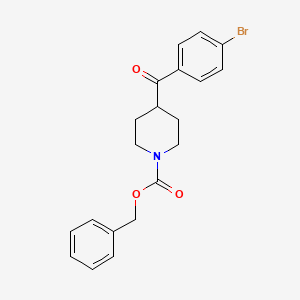
![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)
![2,9-Diazaspiro[6.6]tridecane dihydrochloride](/img/structure/B1455083.png)

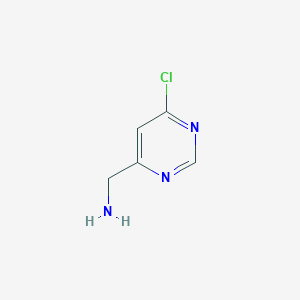
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)
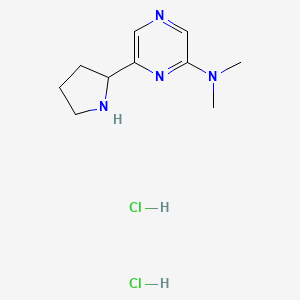
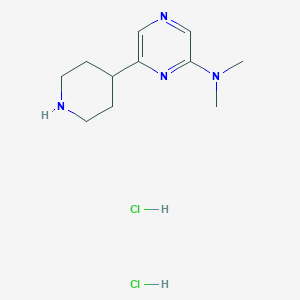
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
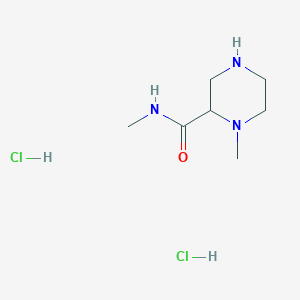
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)